![molecular formula C17H17NO3 B5704872 N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide](/img/structure/B5704872.png)
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide, also known as ANA-12, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2010 and has since been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide acts as a selective antagonist of TrkB, binding to the receptor and preventing the binding of BDNF. This leads to a reduction in downstream signaling pathways, including the activation of the PI3K-Akt and MAPK pathways. These pathways are involved in several physiological processes, including cell survival, differentiation, and synaptic plasticity.
Biochemical and Physiological Effects
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide can reduce the proliferation and survival of cancer cells, suggesting a potential role in cancer therapy. In vivo studies have shown that N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide can improve cognitive function in animal models of Alzheimer's disease and reduce anxiety-like behavior in animal models of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide has several advantages for use in lab experiments, including its high selectivity for TrkB and its ability to penetrate the blood-brain barrier. However, N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide also has limitations, including its low solubility and potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide. One area of interest is the development of more potent and selective TrkB antagonists. Another area of research is the investigation of N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide in combination with other drugs for the treatment of neurological disorders. Additionally, there is potential for the use of N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide in the treatment of cancer, either alone or in combination with other therapies.
Synthesemethoden
The synthesis of N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide involves several steps, beginning with the reaction between 4-hydroxybenzaldehyde and 4-acetylbenzyl bromide to form 4-[(4-acetylbenzyl)oxy]benzaldehyde. This product is then reacted with aniline to form N-(4-[(4-acetylbenzyl)oxy]phenyl)aniline, which is subsequently acetylated to form N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide has been studied extensively in the context of its potential therapeutic applications. One area of research has focused on its use as a selective antagonist of TrkB, a receptor for brain-derived neurotrophic factor (BDNF). Studies have shown that N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide can block the binding of BDNF to TrkB, leading to a reduction in downstream signaling pathways. This has implications for the treatment of several neurological disorders, including depression, anxiety, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[4-[(4-acetylphenyl)methoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(19)15-5-3-14(4-6-15)11-21-17-9-7-16(8-10-17)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCROTKQCQMAGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.